molecular formula C5H5Cl2N3O B097592 2,4-Dichloro-6-ethoxy-1,3,5-triazine CAS No. 18343-30-1

2,4-Dichloro-6-ethoxy-1,3,5-triazine

Cat. No.: B097592
CAS No.: 18343-30-1
M. Wt: 194.02 g/mol
InChI Key: HMSBXLTWCMFPDZ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-ethoxy-1,3,5-triazine is a chemical compound with the molecular formula C5H5Cl2N3O. It belongs to the class of triazine derivatives, which are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. This compound is characterized by the presence of two chlorine atoms and one ethoxy group attached to a triazine ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-ethoxy-1,3,5-triazine typically involves the reaction of cyanuric chloride with ethanol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by ethoxy groups. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dichloro-6-ethoxy-1,3,5-triazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4-Dichloro-6-ethoxy-1,3,5-triazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methoxy-1,3,5-triazine
  • 2,4-Dichloro-6-hydroxy-1,3,5-triazine
  • 2-Chloro-4,6-dimethoxy-1,3,5-triazine

Comparison: 2,4-Dichloro-6-ethoxy-1,3,5-triazine is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. For instance, 2,4-Dichloro-6-methoxy-1,3,5-triazine has a methoxy group instead of an ethoxy group, leading to variations in reactivity and solubility. Similarly, 2,4-Dichloro-6-hydroxy-1,3,5-triazine has a hydroxy group, which affects its hydrogen bonding capabilities and overall chemical behavior .

Biological Activity

2,4-Dichloro-6-ethoxy-1,3,5-triazine is a heterocyclic compound belonging to the triazine family, characterized by its molecular formula C5H5Cl2N3OC_5H_5Cl_2N_3O. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agriculture. The focus of this article is to explore the biological activity of this compound through a review of relevant research findings.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of triazine derivatives. For example:

  • Cell Line Studies : Research indicates that certain triazine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
Cell LineIC50 Value (µM)
A5490.20
MCF-71.25
HeLa1.03

These findings suggest that modifications in the triazine structure can lead to enhanced anticancer activity.

Antimicrobial Activity

Triazines have also been investigated for their antimicrobial properties. Studies suggest that derivatives can exhibit activity against various pathogens:

  • Antifungal and Antibacterial Effects : Certain triazine derivatives have demonstrated antifungal activity against Cryptococcus species and antibacterial effects against Escherichia coli and Staphylococcus aureus. This broad-spectrum activity indicates the potential use of this compound in developing new antimicrobial agents.

Case Studies

Case Study 1: Inhibition of Tumor Growth
In vivo studies using xenograft models have shown that specific triazine derivatives can significantly reduce tumor volume in mice. For example, a derivative with structural similarities to this compound was reported to inhibit tumor growth effectively by inducing apoptosis in cancer cells .

Case Study 2: Synergistic Effects with Antifungal Agents
A study explored the synergistic effects of thiosemicarbazides containing triazines with fluconazole against fungal infections. The results indicated enhanced antifungal activity when combined with fluconazole compared to either agent alone .

Properties

IUPAC Name

2,4-dichloro-6-ethoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2N3O/c1-2-11-5-9-3(6)8-4(7)10-5/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSBXLTWCMFPDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60171422
Record name 2,4-Dichloro-6-ethoxy-1,3,5-triazine
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Molecular Weight

194.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18343-30-1
Record name 2,4-Dichloro-6-ethoxy-1,3,5-triazine
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Record name 2,4-Dichloro-6-ethoxy-1,3,5-triazine
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Record name 2,4-Dichloro-6-ethoxy-1,3,5-triazine
Source EPA DSSTox
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Record name 2,4-dichloro-6-ethoxy-1,3,5-triazine
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Synthesis routes and methods

Procedure details

In addition, 92.21 g (0.500 mole) of cyanuric chloride and 50.41 g (0.600 mole) of sodium hydrogen carbonate were added in this order to 800 ml (13.73 moles) of ethanol kept at 5° C. with mechanical stirring and the mixture was reacted at this temperature for 8 hours with stirring. The resulting solution was poured into 650 g of ice-water and the precipitated white substance was immediately collected by filtration with suction. The substance was washed with 200 ml of water (0° C.) two to three times and dried in a vacuum dryer. It was recrystallized from petroleum ether to give b 2,4-dichloro-6-ethoxy-s-triazine as a colorless solid substance.
Quantity
92.21 g
Type
reactant
Reaction Step One
Quantity
50.41 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
650 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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